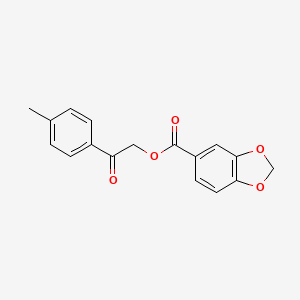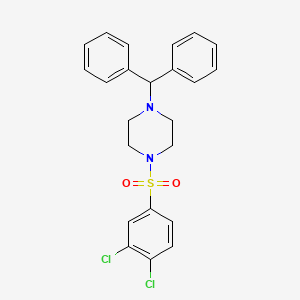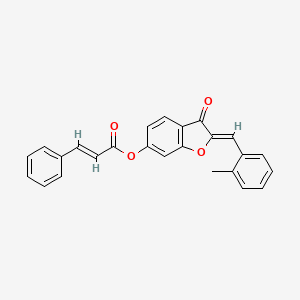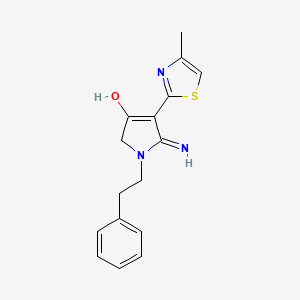
2-Propanone, (purin-6-ylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, (purin-6-ylthio)-, also known as 2-Propanone, [(9-beta-d-ribofuranosyl-9h-purin-6-yl)thio]-, is a chemical compound with the molecular formula C13H16N4O5S and a molecular weight of 340.355 g/mol . This compound is characterized by the presence of a purine ring attached to a 2-propanone moiety through a sulfur atom.
Preparation Methods
The synthesis of 2-Propanone, (purin-6-ylthio)-, involves the reaction of purine-6-thiol with chloroacetyl derivatives of amino acids and their esters in an aqueous medium in the presence of alkaline agents . This method allows for the preparation of various N-[(purin-6-ylthio)acetyl] amino acids, such as N-[(purin-6-ylthio)acetyl]alanine, N-[(purin-6-ylthio)acetyl]valine, and N-[(purin-6-ylthio)acetyl]leucine . The reaction conditions can be adjusted to obtain either the peptide esters or the peptides themselves without further hydrolysis .
Chemical Reactions Analysis
2-Propanone, (purin-6-ylthio)-, undergoes various chemical reactions, including substitution reactions. For instance, it can react with chloroacetyl derivatives to form N-[(purin-6-ylthio)acetyl] peptides . Common reagents used in these reactions include chloroacetyl derivatives and alkaline agents . The major products formed from these reactions are N-[(purin-6-ylthio)acetyl] amino acids and their esters .
Scientific Research Applications
2-Propanone, (purin-6-ylthio)-, has several scientific research applications. Additionally, this compound is of interest in the study of purinergic signaling, which involves the role of purines as endogenous ligands that bind to and activate purinoceptors . Purinergic signaling is crucial for various physiological processes, including cell proliferation, differentiation, migration, and apoptosis .
Mechanism of Action
The mechanism of action of 2-Propanone, (purin-6-ylthio)-, involves its interaction with purinoceptors, which are a class of receptors that mediate the effects of purines . These receptors are involved in various signaling pathways that regulate cellular functions such as energy homeostasis, nucleotide synthesis, and extracellular communication . The compound’s effects are mediated through the activation of these receptors, leading to downstream signaling events that influence cell behavior .
Comparison with Similar Compounds
2-Propanone, (purin-6-ylthio)-, can be compared to other similar compounds such as phenyl-2-propanone (phenylacetone) and 1-aryl-2-propanones . Phenyl-2-propanone, for example, is an organic compound with a similar structure but lacks the purine ring and sulfur atom present in 2-Propanone, (purin-6-ylthio)- . This structural difference imparts unique chemical and biological properties to 2-Propanone, (purin-6-ylthio)-, making it distinct from other related compounds.
Properties
CAS No. |
5441-78-1 |
|---|---|
Molecular Formula |
C8H8N4OS |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-(7H-purin-6-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C8H8N4OS/c1-5(13)2-14-8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H,9,10,11,12) |
InChI Key |
RSMPCQAGEDQKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide](/img/structure/B12201957.png)



![N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12201977.png)
![(5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12201991.png)


![2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione](/img/structure/B12202002.png)
![2-(4-tert-butylphenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12202011.png)
![10-(3-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12202014.png)
![N-[2-(furan-2-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B12202015.png)
![3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12202016.png)

